Validated PHGDH Binding Affinity with SPR Quantification vs. Fragment Library Background
N-Cyclopropyl-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide (Compound 9) demonstrated a Kd of 105,000 nM (105 µM) for N-terminal His6-tagged human PHGDH (residues 4–315) measured by surface plasmon resonance (SPR) [1]. This affinity was confirmed by an orthogonal biophysical method: the compound yielded a high-resolution (2.15 Å) X-ray co-crystal structure with PHGDH (PDB 6RIH), with the ligand unambiguously resolved in the adenine pocket of the NAD+-binding site [2]. In contrast, of the 1,860 fragments screened in the original campaign, only 60 initial STD-NMR hits were identified, and only 19 of those (~1.0%) produced measurable SPR Kd values while passing selectivity filters against two unrelated counter-screening proteins [3]. The majority (>99%) of screened fragments failed to meet these criteria, underscoring the non-trivial nature of this compound's validated binding.
| Evidence Dimension | PHGDH binding affinity (SPR Kd) and crystallographic validation rate among fragment library |
|---|---|
| Target Compound Data | Kd = 105 µM (SPR); co-crystal structure solved at 2.15 Å (PDB 6RIH) |
| Comparator Or Baseline | 1,860-member fragment library: only 19 fragments (~1.0%) yielded measurable SPR Kd and passed selectivity filters; an even smaller subset yielded crystal structures |
| Quantified Difference | Hit rate ~1.0% for meeting combined biophysical validation criteria; this compound is among the validated minority |
| Conditions | Fragment screen: 250 µM compound, 20 µM apo PHGDH by STD-NMR; hits confirmed by SPR; selectivity tested against two unrelated proteins; X-ray crystallography on PHGDH catalytic domain |
Why This Matters
Procurement of this compound provides a PHGDH ligand with multi-method biophysical validation (SPR + X-ray), reducing the risk of investing in a false-positive fragment hit that lacks orthogonal confirmation.
- [1] BindingDB Entry BDBM50519097 (CHEMBL4574949). Kd: 1.05E+5 nM for human PHGDH (N-terminal His6-tagged, residues 4–315) by SPR. Curated by ChEMBL. View Source
- [2] Bader G, Wolkerstorfer B, Zoephel A. Crystal structure of PHGDH in complex with compound 9. PDB ID: 6RIH. Deposited 2019-04-24. doi:10.2210/pdb6RIH/pdb. MOAD: Kd=105 µM; PDBbind: -logKd/Ki=3.98, Kd=105 µM. View Source
- [3] Weinstabl H, Treu M, Rinnenthal J, et al. Intracellular Trapping of the Selective Phosphoglycerate Dehydrogenase (PHGDH) Inhibitor BI-4924 Disrupts Serine Biosynthesis. J Med Chem. 2019;62(17):7976-7997. doi:10.1021/acs.jmedchem.9b00718 View Source
